![molecular formula C23H26N2O3S B4623964 1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4623964.png)

1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone

Overview

Description

Synthesis Analysis

The synthesis of thioxo-pyrimidinone derivatives typically involves the condensation of various starting materials such as beta-keto esters, urea or thiourea, and aldehydes in the presence of a catalyst or under reflux conditions. For instance, a study by Chaudhari elaborates on the synthesis of hexahydro-2-thioxopyrimidin-5-yl derivatives via refluxing a mixture of specific diones, aldehydes, N-methylthiourea, and a catalytic amount of hydrochloric acid in ethanol, which could be analogous to the synthesis pathway of the requested compound (Chaudhari, 2012).

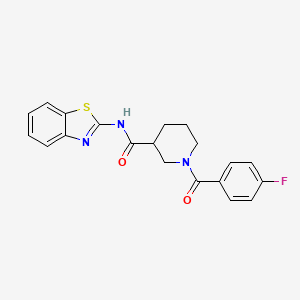

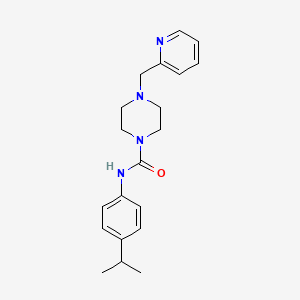

Molecular Structure Analysis

The molecular structure of thioxo-pyrimidinone derivatives has been elucidated through various analytical techniques, including X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These studies reveal intricate details about ring conformations, substituent effects, and overall molecular geometry, providing a foundation for understanding the structural aspects of similar compounds (Akkurt et al., 2003).

Chemical Reactions and Properties

Thioxo-pyrimidinones undergo various chemical reactions, including cyclocondensation, and can form Schiff bases and other derivatives when reacted with appropriate reagents. These reactions are pivotal for the functionalization of the core structure and for enhancing the compound's chemical diversity and potential biological activity. Puthran et al. have demonstrated the synthesis of Schiff bases utilizing a related compound as a precursor, showcasing the versatility of thioxo-pyrimidinones in synthetic chemistry (Puthran et al., 2019).

Physical Properties Analysis

The physical properties of thioxo-pyrimidinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies provide insights into the crystal packing, hydrogen bonding interactions, and overall stability of these compounds. For example, the crystal structure analysis by Gluziński et al. contributes to understanding the solid-state characteristics and stability of closely related compounds (Gluziński et al., 1991).

Chemical Properties Analysis

The chemical properties of thioxo-pyrimidinone derivatives, including their reactivity, stability under various conditions, and interaction with other chemical entities, are crucial for their application in organic synthesis and potential pharmaceutical use. Studies on the reactivity and functional group transformations provide valuable information on the chemical behavior of these compounds under different synthetic conditions (Moser et al., 2005).

Scientific Research Applications

Synthesis and Biological Evaluation Compounds with a core structure resembling "1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone" have been synthesized and evaluated for various biological activities. For instance, derivatives of thioxopyrimidinones have been synthesized and shown to possess antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Chaudhari, 2012; Puthran et al., 2019).

Structural Investigation and Characterization Research on the structural characterization of similar compounds, including crystal structure determination through X-ray diffraction, highlights the importance of understanding molecular conformation and electronic structure for designing compounds with desired properties (Akkurt et al., 2003). These studies provide a foundation for rational drug design and the development of materials with specific functionalities.

Antimicrobial and Antioxidant Activities Compounds structurally related to "1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone" have been synthesized and tested for their antimicrobial and antioxidant activities. This suggests potential applications in pharmaceuticals and protective agents against oxidative stress (Litvinchuk et al., 2021).

Material Science Applications The synthesis and characterization of novel compounds with unique electronic and structural properties are of interest in material science, particularly for the development of high-performance materials with specific optical, electronic, or thermal properties (Chang et al., 2012).

properties

IUPAC Name |

1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-4-5-13-28-18-12-11-17(14-19(18)27-3)22-20(15(2)26)21(24-23(29)25-22)16-9-7-6-8-10-16/h6-12,14,22H,4-5,13H2,1-3H3,(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAJLANPAMKTGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4623893.png)

![N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4623904.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9H-xanthen-9-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4623932.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4623943.png)

![1-(2-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4623956.png)

![3-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4623983.png)

![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4623990.png)

![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623994.png)